molecular formula H2O B1244865 Oxygen-16 atom

Oxygen-16 atom

Cat. No.: B1244865
M. Wt: 18.011 g/mol
InChI Key: XLYOFNOQVPJJNP-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Oxygen-16 atom is the most abundant, stable isotope of oxygen, with a natural abundance of 99.759% . Its nucleus consists of 8 protons and 8 neutrons, making it a "doubly magic" isotope of significant interest in nuclear physics . This high-purity reagent is essential for a wide range of scientific research. In biochemical and nutritional studies, Oxygen-16, often in conjunction with the rarer Oxygen-18, is used as a safe, non-radioactive tracer in the doubly labeled water technique to measure total energy expenditure and body composition in humans and animals . In geochemistry and paleoclimatology, the ratio of Oxygen-16 to Oxygen-18 in ice cores, marine sediments, and other samples serves as a critical proxy for historical temperature and climate conditions . Furthermore, in materials science and catalysis research, Oxygen-16 atoms play a fundamental role in surface reactions and oxidation mechanisms, such as in the partial oxidation of methane to synthesis gas over metal catalysts like palladium . This product is supplied with guaranteed isotopic purity and is intended for use in mass spectrometry and other sensitive analytical techniques. This material is sold for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

Molecular Formula

H2O

Molecular Weight

18.011 g/mol

IUPAC Name

oxidane

InChI

InChI=1S/H2O/h1H2/i1+0

InChI Key

XLYOFNOQVPJJNP-IGMARMGPSA-N

SMILES

O

Isomeric SMILES

[16OH2]

Canonical SMILES

O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Nuclear Physics and Astrophysics

Oxygen-16 is significant in nuclear physics, particularly in understanding stellar nucleosynthesis. It is produced through the fusion of carbon-12 and helium-4 in red giant stars, which is essential for the formation of heavier elements. Recent studies have shown that the nuclear structure of oxygen-16 changes with its energy states, affecting helium-burning reactions in stars. Researchers have used lattice simulations to reveal that the arrangement of protons and neutrons in oxygen-16 varies between its ground state and excited states, which may provide insights into its production and behavior in stellar environments .

Paleoclimatology

In paleoclimatology, the ratio of oxygen isotopes (specifically oxygen-16 to oxygen-18) is used to reconstruct past climate conditions. Oxygen-16 is more prevalent in ocean water during warmer periods, as lighter isotopes evaporate more readily than heavier ones. Analyzing these ratios from ice cores and marine sediments allows scientists to infer historical temperature changes and ice cover extent .

Medical Applications

Positron Emission Tomography (PET)

Oxygen-16 is utilized in the production of nitrogen-13, a radioactive isotope used in positron emission tomography (PET) imaging. PET scans are critical for diagnosing various conditions, including cancer and heart disease. The ability to produce nitrogen-13 from oxygen-16 enhances the effectiveness of PET scans by providing clearer images of metabolic processes within the body .

Isotope Separation Techniques

Separation Methods

Isotope separation is vital for various applications, including medical imaging and research. Traditional methods are energy-intensive and costly; however, recent advancements have introduced more efficient techniques using porous carbon materials to separate isotopes like oxygen-16 from heavier isotopes such as oxygen-18. This method exploits the subtle differences in molecular behavior under tightly packed conditions, making it easier to isolate specific isotopes for use in various applications .

Environmental Monitoring

Climate Studies

Oxygen isotopes are also employed in environmental monitoring to assess climate change impacts. The analysis of oxygen isotopes trapped in ice cores provides valuable data on historical atmospheric conditions and helps scientists understand the relationship between greenhouse gas concentrations and global temperatures .

Summary Table: Applications of Oxygen-16

Application AreaSpecific UseKey Findings/Notes
Nuclear PhysicsStellar nucleosynthesisChanges in nuclear structure affect stellar reactions
Medical ImagingProduction of nitrogen-13 for PET scansEnhances diagnostic imaging capabilities
Isotope SeparationEfficient separation methods using porous carbonReduces energy costs for isotope production
PaleoclimatologyClimate reconstruction through isotope ratiosIndicates historical temperature changes

Chemical Reactions Analysis

Nuclear Stability and Isotopic Prevalence

16O^{16}\text{O} is a doubly magic nucleus (with 8 protons and 8 neutrons), conferring exceptional stability . This stability underpins its dominance in natural oxygen pools. Key isotopic properties are summarized below:

Property16O^{16}\text{O}17O^{17}\text{O}18O^{18}\text{O}
Natural Abundance99.757% 0.038% 0.205%
Atomic Mass (u)15.99491462 16.99913176 17.99915961
Nuclear Spin0+ 5/2+ 0+

General Reactivity

As the primary oxygen isotope, 16O^{16}\text{O} participates in nearly all oxygen-dependent reactions. Key reaction types include:

Formation of Oxides

  • Alkali Metals : React to form oxides (M2O\text{M}_2\text{O}), peroxides (M2O2\text{M}_2\text{O}_2), or superoxides (MO2\text{MO}_2) depending on the metal and conditions .

    4Na+O22Na2O oxide formation [5]4\text{Na}+\text{O}_2\rightarrow 2\text{Na}_2\text{O}\quad \text{ oxide formation }[5]
  • Transition Metals : Form stable oxides (e.g., Fe2O3\text{Fe}_2\text{O}_3, TiO2\text{TiO}_2) through direct oxidation .

Combustion Reactions

  • Organic compounds (e.g., hydrocarbons) combust with 16O2^{16}\text{O}_2 to produce CO2\text{CO}_2 and H2O\text{H}_2\text{O}:

    CH4+2O2CO2+2H2O[3][9]\text{CH}_4+2\text{O}_2\rightarrow \text{CO}_2+2\text{H}_2\text{O}[3][9]

Acid-Base Reactions

  • Forms oxoacids (e.g., H2SO4\text{H}_2\text{SO}_4, HNO3\text{HNO}_3) when nonmetallic oxides react with water :

    SO3+H2OH2SO4[5]\text{SO}_3+\text{H}_2\text{O}\rightarrow \text{H}_2\text{SO}_4[5]

Role in Catalytic Processes

16O^{16}\text{O} in metal oxide catalysts can directly contribute oxygen atoms during reactions. For example:

  • In water-splitting catalysts (e.g., perovskites), lattice 16O^{16}\text{O} participates in oxygen evolution, confirmed via isotope-labeling experiments .

  • The reaction rate is pH-dependent, with higher alkalinity accelerating oxygen release .

Oxygen Atom Transfer (OAT) Reactions

High-valent metal-oxo complexes mediate OAT, where 16O^{16}\text{O} is transferred to substrates like phosphines or sulfides . Key mechanisms include:

Associative Pathways

  • Nucleophilic attack by a substrate (e.g., PR3\text{PR}_3) on a Mo=O bond in dioxo-Mo(VI) complexes, forming phosphoryl intermediates :

    TpMoO2(OPh)+PR3TpMoO OPh OPR3 [2]\text{TpMoO}_2(\text{OPh})+\text{PR}_3\rightarrow \text{TpMoO OPh OPR}_3\text{ }[2]
  • Steric effects from phosphine ligands (e.g., cone angle) modulate reaction rates .

Redox Flexibility

  • 16O^{16}\text{O} in Mn(IV)-oxo complexes facilitates sulfide oxidation, with ligand electronic tuning enhancing OAT efficiency .

Isotope-Specific Studies

While most studies do not differentiate between oxygen isotopes, 16O^{16}\text{O}’s dominance ensures its centrality in observed reactions. Notable exceptions include:

  • Storage Protocols : Samples for isotopic analysis are stored in silver cups to prevent isotopic fractionation .

  • Catalytic Tracers : Isotope labeling (e.g., 18O^{18}\text{O}) in tandem with 16O^{16}\text{O} elucidates mechanistic pathways in surface vs. bulk reactions .

Thermodynamic and Kinetic Considerations

  • Bond Dissociation : The O O\text{O O} bond in 16O2^{16}\text{O}_2 has a dissociation energy of 494 kJ/mol, explaining its dual role as oxidant and (rarely) reductant .

  • Electrochemical Stability : 16O^{16}\text{O} in MnO2\text{MnO}_2 and similar oxides stabilizes high oxidation states critical for redox catalysis .

Industrial and Biological Relevance

  • Steel Production : 16O2^{16}\text{O}_2 is used in oxy-acetylene welding and blast furnaces .

  • Biochemical Pathways : Integral to cellular respiration and photosynthesis, where 16O^{16}\text{O} forms water and organic molecules .

Preparation Methods

Catalytic Decomposition Using Manganese Dioxide

Manganese dioxide (MnO2\text{MnO}_2) accelerates the decomposition of H2O2\text{H}_2\text{O}_2 into water and oxygen gas5:

2H2O2MnO22H2O+O22 \text{H}2\text{O}2 \xrightarrow{\text{MnO}2} 2 \text{H}2\text{O} + \text{O}_2

The evolved oxygen gas contains 16O2^{16}\text{O}_2 proportional to its natural abundance. To isolate 16O^{16}\text{O}, the gas is collected over water and purified via cryogenic distillation5.

Experimental Protocol:

  • Reagent Preparation : 6% H2O2\text{H}_2\text{O}_2 (v/v) and MnO2\text{MnO}_2 (sourced from zinc-carbon batteries) are combined in a reaction flask.

  • Gas Collection : Oxygen is channeled through a drying tube (e.g., calcium chloride) to remove moisture.

  • Purity Testing : A glowing splint reignites in the presence of O2\text{O}_2, confirming successful synthesis5.

Isotopic Separation Techniques

Despite 16O^{16}\text{O}’s natural abundance, isotopic purification is necessary for precision applications. Traditional and modern methods are compared below:

Cryogenic Distillation

Cryogenic distillation separates 16O^{16}\text{O} from 17O^{17}\text{O} and 18O^{18}\text{O} by exploiting slight differences in boiling points (ΔT0.3C\Delta T \approx 0.3^\circ \text{C}). However, this method is energy-intensive, requiring months to achieve 99.9% purity.

Nanoporous Carbon Adsorption

A breakthrough method using subnanometer porous carbon enables efficient isotopic separation via quantum sieving. When O2\text{O}_2 isotopes are forced into nanopores (diameter < 1 nm), the heavier 18O2^{18}\text{O}_2 exhibits stronger van der Waals interactions, adsorbing preferentially. This allows 16O2^{16}\text{O}_2 to be collected with 85% efficiency in a single pass.

Mechanism:

Adsorption Affinitymisotopeσpore2\text{Adsorption Affinity} \propto \frac{m{\text{isotope}}}{\sigma{\text{pore}}^2}

where misotopem_{\text{isotope}} is the isotopic mass and σpore\sigma_{\text{pore}} is the pore diameter.

Advantages:

  • Operates at ambient temperatures using waste heat (e.g., from natural gas facilities).

  • Reduces energy costs by 70% compared to cryogenic distillation.

Analytical Verification of Oxygen-16 Purity

Post-synthesis verification ensures isotopic integrity. Two prominent techniques are employed:

Mass Spectrometry

Isotope-ratio mass spectrometry (IRMS) quantifies 16O^{16}\text{O} abundance via mass-to-charge (m/zm/z) analysis. Samples are ionized and accelerated through a magnetic field, separating isotopes based on their trajectories.

Typical IRMS Parameters:

ParameterValue
Ion SourceElectron Impact (70 eV)
Mass Resolution10,000 (10% valley)
Detection Limit0.001% isotopic ratio

Cobalt(III) Fluoride Conversion

Solid CoF3\text{CoF}_3 reacts with oxygen isotopes to form CoOF\text{CoOF}, enabling precise 18O/16O^{18}\text{O}/^{16}\text{O} ratio measurements via fluorination:

4CoF3+3O24CoOF+2F24 \text{CoF}3 + 3 \text{O}2 \rightarrow 4 \text{CoOF} + 2 \text{F}_2

This method achieves ±0.05‰ accuracy in isotopic analysis .

Q & A

Q. How is Oxygen-16 distinguished from other oxygen isotopes in experimental settings?

Oxygen-16 (⁸O¹⁶) is identified via mass spectrometry, which separates isotopes based on their mass-to-charge ratio. Key steps include:

  • Sample preparation : Purify oxygen-containing compounds (e.g., H₂O, CO₂) to avoid interference from contaminants.
  • Instrument calibration : Use reference standards (e.g., Vienna Standard Mean Ocean Water for δ¹⁸O values) to ensure accuracy .
  • Data interpretation : Compare measured mass peaks (e.g., m/z 32 for O₂¹⁶) with isotopic databases (e.g., IUPAC’s atomic mass tables) . Note: Natural abundance of Oxygen-16 (99.76%) simplifies detection but requires high-resolution instruments to distinguish minor isotopes like Oxygen-18 .

Q. What experimental methods determine the isotopic ratio of Oxygen-16 in environmental samples?

  • Stable Isotope Ratio Mass Spectrometry (IRMS) : Measures δ¹⁸O values in water or carbonate samples with precision ≤0.1‰. Protocols include cryogenic distillation for water extraction and acid digestion for carbonates .
  • Laser Absorption Spectroscopy : Offers in-situ analysis for atmospheric studies, detecting O¹⁶O¹⁶ and O¹⁶O¹⁸ rotational-vibrational bands .
  • Nuclear Magnetic Resonance (NMR) : Rarely used for oxygen isotopes due to low sensitivity but applicable in labeled compounds (e.g., ¹⁷O-enriched materials) .

Q. How do researchers ensure reproducibility in Oxygen-16 neutron count experiments?

  • Neutron activation analysis : Irradiate samples in nuclear reactors and measure gamma emissions from resultant isotopes (e.g., ¹⁶O(n,p)¹⁶N reactions).
  • Cross-validation : Compare results with theoretical models (e.g., nuclear shell theory predicting 8 protons + 8 neutrons in ¹⁶O) .
  • Uncertainty quantification : Report statistical errors from instrument noise and systematic errors from sample heterogeneity .

Advanced Research Questions

Q. How to design experiments investigating Oxygen-16’s role in enzyme stability under varying oxygen tensions?

  • Hypothesis : Oxygen-16’s nuclear spin (I=0) may influence enzyme-substrate binding compared to spin-active isotopes (e.g., ¹⁷O, I=5/2).
  • Methodology :

Synthesize enzymes in ¹⁶O-enriched media (≥99.9% purity) to minimize isotopic interference .

Use stopped-flow kinetics to measure catalytic efficiency (kₐₜ/Kₘ) under controlled O₂ levels.

Analyze structural changes via X-ray crystallography or cryo-EM to correlate isotopic effects with conformational shifts .

  • Controls : Include ¹⁸O-enriched samples to isolate isotopic mass effects from spin-related phenomena .

Q. How to resolve contradictions in Oxygen-16 isotopic data across interdisciplinary studies?

  • Case Example : Discrepancies in paleoclimate δ¹⁸O records (ice cores vs. marine sediments).
  • Resolution Strategy :

Meta-analysis : Compile datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Error Source Identification : Differentiate analytical errors (e.g., IRMS calibration drift) from environmental biases (e.g., kinetic fractionation in evaporation) .

Model Integration : Apply Bayesian statistics to reconcile data with climate models .

  • Reporting : Follow IUPAC guidelines for uncertainty margins and dataset archiving .

Q. What methodologies address isotopic fractionation artifacts in Oxygen-16 tracer studies?

  • Problem : Kinetic fractionation during sample processing (e.g., incomplete combustion in Δ¹⁷O measurements).
  • Solutions :
  • Closed-system preparation : Use vacuum lines for gas transfers to prevent atmospheric contamination .
  • Triple-oxygen isotope analysis : Simultaneously measure δ¹⁷O and δ¹⁸O to disentangle mass-dependent and independent effects .
  • Interlaboratory comparisons : Validate protocols via round-robin exercises (e.g., IAEA’s WICO program) .

Data Presentation and Reproducibility Guidelines

  • Raw Data Management : Archive large datasets (e.g., mass spectra, NMR peaks) as supplementary materials with detailed metadata .
  • Spectral Validation : For new oxygen-containing compounds, provide ¹H/¹³C NMR, HRMS, and isotopic purity certificates .
  • Reproducibility Checklist :
    • Document instrument settings (e.g., IRMS source pressure).
    • Specify isotopic reference materials (e.g., NIST SRM 8535 for δ¹⁸O).
    • Disclose sample storage conditions (e.g., avoidance of hygroscopic degradation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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